molecular formula C18H15FN4O3S B2372326 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897480-93-2

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2372326
CAS No.: 897480-93-2
M. Wt: 386.4
InChI Key: DHBPQLPDNUPQOY-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a complex organic compound that features a combination of fluorobenzo[d]thiazole, piperazine, and nitrophenyl groups

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

The compound likely interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation.

Result of Action

The inhibition of COX enzymes by the compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the compound could potentially be used as an anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Fluorobenzo[d]thiazole Intermediate: This step involves the reaction of 4-fluoroaniline with carbon disulfide and sulfur to form the thiazole ring.

    Piperazine Coupling: The fluorobenzo[d]thiazole intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Methanone Formation: Finally, the piperazinyl derivative is reacted with 2-nitrobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom in the fluorobenzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative.

Scientific Research Applications

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-13-5-3-7-15-16(13)20-18(27-15)22-10-8-21(9-11-22)17(24)12-4-1-2-6-14(12)23(25)26/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBPQLPDNUPQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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